(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 41266-71-1
VCID: VC21319059
InChI: InChI=1S/C9H10N4O2S/c1-5-3-6(2)13-8(10-5)11-12-9(13)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15)
SMILES: CC1=CC(=NC2=NN=C(N12)SCC(=O)O)C
Molecular Formula: C9H10N4O2S
Molecular Weight: 238.27 g/mol

(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid

CAS No.: 41266-71-1

Cat. No.: VC21319059

Molecular Formula: C9H10N4O2S

Molecular Weight: 238.27 g/mol

* For research use only. Not for human or veterinary use.

(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid - 41266-71-1

Specification

CAS No. 41266-71-1
Molecular Formula C9H10N4O2S
Molecular Weight 238.27 g/mol
IUPAC Name 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C9H10N4O2S/c1-5-3-6(2)13-8(10-5)11-12-9(13)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15)
Standard InChI Key OVGCPCFQTVGRJD-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=NN=C(N12)SCC(=O)O)C
Canonical SMILES CC1=CC(=NC2=NN=C(N12)SCC(=O)O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator